molecular formula C12H8BrCl2NO2 B595037 Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate CAS No. 1260821-25-7

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

Cat. No.: B595037
CAS No.: 1260821-25-7
M. Wt: 349.005
InChI Key: WAXSWJMMSJALHU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 6-bromo-4,7-dichloroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-10-4-9(14)8(13)3-6(10)11(7)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXSWJMMSJALHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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